molecular formula C12H22ClN3O B2865401 4-[3-(2,2-Dimethylpropyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride CAS No. 1402232-93-2

4-[3-(2,2-Dimethylpropyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride

Cat. No.: B2865401
CAS No.: 1402232-93-2
M. Wt: 259.78
InChI Key: ODZXJARDZFDCMV-UHFFFAOYSA-N
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Description

4-[3-(2,2-Dimethylpropyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride is a heterocyclic compound featuring a piperidine ring linked to a 1,2,4-oxadiazole moiety substituted with a bulky 2,2-dimethylpropyl (neopentyl) group. The neopentyl substituent confers high lipophilicity, which may influence bioavailability and target binding.

Properties

IUPAC Name

3-(2,2-dimethylpropyl)-5-piperidin-4-yl-1,2,4-oxadiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O.ClH/c1-12(2,3)8-10-14-11(16-15-10)9-4-6-13-7-5-9;/h9,13H,4-8H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODZXJARDZFDCMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC1=NOC(=N1)C2CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-[3-(2,2-Dimethylpropyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride is a synthetic compound that belongs to the oxadiazole class. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity based on various studies.

  • Chemical Formula : C12H22ClN3O
  • Molecular Weight : 259.77558 g/mol
  • CAS Number : 1402232-48-7

The biological activity of this compound is primarily attributed to its interaction with specific receptors in the central nervous system. The oxadiazole moiety is believed to enhance binding affinity to various neurotransmitter receptors, including dopamine (D) and serotonin (5-HT) receptors. This interaction may lead to modulation of neurotransmission, which is crucial for its potential therapeutic effects.

Antipsychotic Properties

Research has indicated that derivatives of oxadiazoles exhibit atypical antipsychotic activity. For instance, a related compound demonstrated high affinity for D(2), 5-HT(1A), and 5-HT(2A) receptors while showing low extrapyramidal symptoms liability in animal models . This suggests that this compound may possess similar properties.

Antimicrobial Activity

The oxadiazole ring structure is known for its antimicrobial properties. Compounds in this class have been evaluated for their antibacterial and antifungal activities . While direct studies on this specific compound are sparse, its analogs have shown promising results against various pathogens.

Case Studies and Research Findings

StudyFindings
Atypical Antipsychotics Compound 22 (related derivative) showed significant binding to D(3) receptor and inhibited hyperactivity without causing extrapyramidal symptoms .
Antihypertensive Activity Stereoisomers of piperidine derivatives exhibited hypotensive effects through alpha-blocking mechanisms .
Antimicrobial Testing Oxadiazole derivatives demonstrated effective inhibition against bacterial strains; however, specific data on this compound remains limited .

Pharmacokinetics

Preliminary pharmacokinetic studies suggest that compounds with similar structures exhibit favorable absorption and distribution characteristics. The presence of the piperidine moiety may enhance solubility and bioavailability, making it a candidate for further drug development.

Scientific Research Applications

Based on the search results, here's what can be gathered regarding the applications of compounds related to "4-[3-(2,2-Dimethylpropyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride":

Understanding the Compounds

  • This compound: This compound, with the molecular formula C12H22ClN3O, is described as a useful research compound.
  • Related Oxadiazoles: The search results also mention various related compounds, including:
    • 3-[3-(2,2-Dimethylpropyl)-1,2,4-oxadiazol-5-yl]-4-methylpentan-2-one (Molecular formula: C13H22N2O2) .
    • Ethyl 3-[3-(2,2-dimethylpropyl)-1,2,4-oxadiazol-5-yl]propanoate (Molecular formula: C12H20N2O3) .
    • 3-[5-(2,2-Dimethylpropyl)-1,2,4-oxadiazol-3-yl]benzoic acid (Molecular formula: C14H16N2O3) .
    • 2-[3-(2,2-Dimethylpropyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride (Molecular formula: C12H22ClN3O) .

Potential Applications and Research Areas

While specific applications for "this compound" are not detailed in the search results, the presence of piperidine and oxadiazole moieties suggests potential applications in medicinal chemistry and related fields. Piperidines and oxadiazoles are structural motifs found in various bioactive compounds . Research areas include:

  • Antimicrobial Agents: Piperidine derivatives have been explored for their antimicrobial activity against bacterial and fungal pathogens .
  • Enzyme Inhibition: Dihydroxy piperidines have shown potential as α-glucosidase inhibitors .
  • HIV Therapeutics: Piperidin-4-yl-aminopyrimidine derivatives have demonstrated improved activity against wild-type HIV-1 .
  • Neurotransmitter Transporters: Piperidines have been investigated for their affinities and selectivities for dopamine, serotonin, and norepinephrine transporters .

Relevant Information from Piperidine Research

  • Piperidine rings often take a chair conformation, influencing their interactions with biological targets .
  • Substituted piperidines have been synthesized and evaluated for various biological activities, indicating their versatility in drug discovery .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The core structure of piperidine-linked 1,2,4-oxadiazoles is shared among several analogs, with variations in the substituent at the oxadiazole’s 3-position. Key examples include:

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Primary Application/Activity Source Evidence
4-[3-(2,2-Dimethylpropyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride 2,2-Dimethylpropyl C₁₃H₂₄ClN₃O 297.81 Discontinued (potential scaffold)
SLP7111228 4-Octylphenyl C₂₂H₃₄ClN₅O 444.00 SphK1 inhibitor (Ki = 48 nM)
4-[(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride Cyclobutyl C₁₁H₁₈ClN₃O 243.74 Agrochemicals (purity ≥95%)
4-[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride 2-Bromophenyl C₁₃H₁₅BrClN₃O 344.63 Versatile scaffold for drug discovery
2-[3-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride 2,2,2-Trifluoroethyl C₉H₁₃ClF₃N₃O 283.67 Pharmaceutical intermediate
4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride Cyclopropyl C₁₀H₁₄ClN₃O 227.69 Not specified (Enamine building block)

Key Observations:

  • Substituent Bulkiness and Lipophilicity : The neopentyl group in the target compound is bulkier and more lipophilic than cyclobutyl or cyclopropyl substituents. This may enhance membrane permeability but reduce aqueous solubility .
  • Applications : Structural analogs exhibit diverse applications, from agrochemicals (cyclobutyl variant) to kinase inhibitors (4-octylphenyl derivative) .

Pharmacological and Biochemical Insights

  • SLP7111228 : Derived from modifying a SphK2 inhibitor, this analog demonstrates selective SphK1 inhibition (Ki = 48 nM), highlighting the role of aromatic substituents in target specificity .
  • Agrochemical Use : The cyclobutyl-substituted compound’s high purity and stability make it suitable for formulating environmentally compatible pesticides .

Q & A

Q. Advanced

  • Multi-Technique Cross-Validation : Combine NMR, LC/MS, and IR to differentiate stereoisomers or tautomeric forms. For example, unexpected 1^1H NMR signals may indicate residual solvents, necessitating LC/MS confirmation of the molecular ion .
  • Isotopic Labeling : Use 15^{15}N-labeled precursors to clarify ambiguous nitrogen environments in the oxadiazole ring .
  • Computational Modeling : DFT calculations predict NMR chemical shifts, aiding assignment of complex splitting patterns .

How can the compound’s stability under varying storage conditions be systematically evaluated?

Q. Advanced

  • Accelerated Stability Studies : Store samples at 25°C/60% RH and 40°C/75% RH for 1–3 months. Monitor degradation via HPLC and LC/MS to identify hydrolysis or oxidation products .
  • Light Sensitivity Testing : Expose to UV/visible light (ICH Q1B guidelines) to assess photodegradation. Piperidine derivatives often require amber glassware and inert atmospheres .
  • pH-Dependent Stability : Assess solubility and degradation in buffers (pH 1–12) to simulate physiological conditions. Oxadiazoles may hydrolyze in acidic media, necessitating pH-adjusted formulations .

What frameworks are recommended for evaluating biological activity (e.g., antimicrobial, anticancer)?

Q. Advanced

  • In Vitro Assays :
    • Antimicrobial : Broth microdilution (CLSI guidelines) to determine MIC against Gram-positive/negative bacteria .
    • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity, with IC50_{50} values calculated via dose-response curves .
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., 2,2-dimethylpropyl vs. 4-chlorophenyl) to correlate hydrophobicity with membrane permeability .
  • Molecular Docking : Simulate binding to target proteins (e.g., kinases) using AutoDock Vina to prioritize synthetic targets .

How should researchers address discrepancies in toxicity data during preclinical studies?

Q. Advanced

  • Dose-Response Refinement : Conduct acute toxicity studies (OECD 423) at incremental doses (10–1000 mg/kg) to identify thresholds for adverse effects .
  • Metabolite Profiling : Use LC-HRMS to identify toxic metabolites (e.g., N-oxides) formed via hepatic CYP450 enzymes .
  • Species-Specific Differences : Compare rodent and human hepatocyte assays to extrapolate toxicity risks. Piperidine derivatives may exhibit varying metabolic clearance rates .

What analytical strategies validate compound purity for regulatory submissions?

Q. Advanced

  • ICH-Compliant Methods : Follow Q2(R1) guidelines for HPLC validation (linearity, LOD/LOQ, precision). For example, a 98.7% purity threshold with <1.5% total impurities is typical .
  • Residual Solvent Analysis : GC headspace methods (USP <467>) to quantify Class 2/3 solvents (e.g., DMF) below ICH limits .
  • Chiral Purity : Chiral HPLC or SFC to ensure enantiomeric excess >99% for stereosensitive targets .

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